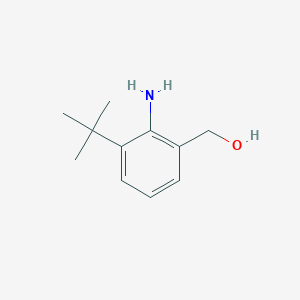
(2-Amino-3-(tert-butyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-(tert-butyl)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with an amino group at the second position, a tert-butyl group at the third position, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-(tert-butyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 2-amino-3-(tert-butyl)benzaldehyde using sodium borohydride in methanol at low temperatures can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using cost-effective and efficient reducing agents. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-3-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-(tert-butyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2-Amino-3-(tert-butyl)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-3-methylphenyl)methanol
- (2-Amino-3-ethylphenyl)methanol
- (2-Amino-3-isopropylphenyl)methanol
Uniqueness
(2-Amino-3-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds that have smaller alkyl groups .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(2-amino-3-tert-butylphenyl)methanol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-6,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
GVGCIABEEAFFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


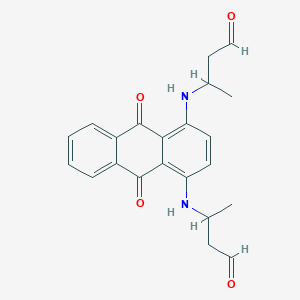
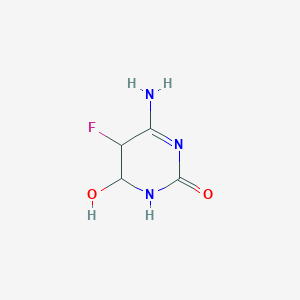
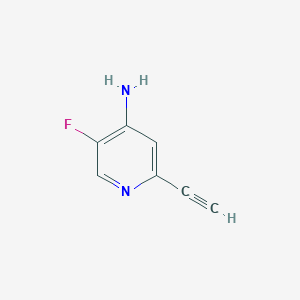
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)

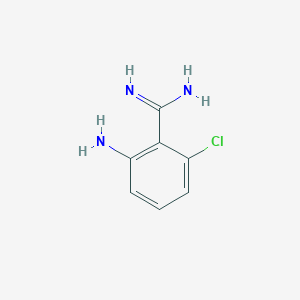

![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
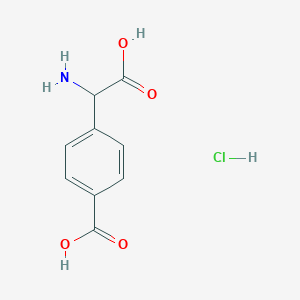
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
